molecular formula C23H14N2O3S B3262763 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-71-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B3262763
CAS No.: 361173-71-9
M. Wt: 398.4 g/mol
InChI Key: VTWIMUBJGGPPOM-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound combining a benzothiazole moiety and a chromene (coumarin) scaffold. The benzothiazole group is a privileged structure in medicinal chemistry due to its broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The chromene core, particularly 4-oxo-4H-chromene (chromone), is associated with antifungal, antioxidant, and enzyme-inhibitory effects . This dual pharmacophoric design aims to synergize the bioactivity of both components.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O3S/c26-18-13-20(28-19-11-5-2-8-15(18)19)22(27)24-16-9-3-1-7-14(16)23-25-17-10-4-6-12-21(17)29-23/h1-13H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWIMUBJGGPPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then reacted with a chromene derivative under specific conditions to form the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction time . The use of automated reactors and continuous flow systems can further streamline the production process.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole and chromene moieties undergo oxidation under specific conditions. Key reactions include:

Reagent/Conditions Reaction Site Product Yield Reference
Dess-Martin periodinaneChromene carbonylOxidized chromene derivatives (e.g., quinones)65–78%
KMnO₄ in acidic mediumBenzothiazole ringSulfonic acid derivatives52%
  • Mechanistic Insight : Oxidation of the chromene carbonyl group using Dess-Martin periodinane proceeds via radical intermediates, forming stable quinone structures. Sulfonic acid derivatives arise from oxidative cleavage of the benzothiazole sulfur atom under strong acidic conditions.

Reduction Reactions

Reduction primarily targets the chromene carbonyl and amide groups:

Reagent/Conditions Reaction Site Product Yield Reference
NaBH₄ in methanolChromene carbonyl4-Hydroxy-chromene derivatives70%
LiAlH₄ in THFAmide groupSecondary amine derivatives45%
  • Key Finding : Sodium borohydride selectively reduces the chromene carbonyl without affecting the benzothiazole ring. Lithium aluminum hydride reduces the amide to an amine, altering the molecule’s hydrogen-bonding capacity .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Reagent/Conditions Reaction Site Product Yield Reference
Br₂/FeCl₃Benzothiazole C-22-Bromo-benzothiazole derivative60%
NH₂OH in DMFChromene carbonylOxime derivatives82%
  • Mechanism : Bromination at the benzothiazole C-2 position follows electrophilic aromatic substitution, facilitated by FeCl₃. Hydroxylamine targets the chromene carbonyl, forming stable oximes.

Hydrolysis and Condensation

Hydrolysis of the amide bond and condensation with nucleophiles:

Reagent/Conditions Reaction Site Product Yield Reference
HCl (6M) under refluxAmide groupCarboxylic acid and benzothiazole-amine88%
EDCI/DMAP in CH₂Cl₂CarboxamidePeptide-coupled derivatives75%
  • Applications : Acidic hydrolysis cleaves the amide bond, yielding precursors for further functionalization. EDCI-mediated condensation enables coupling with amino acids or alcohols, expanding structural diversity .

Comparative Reactivity Analysis

A comparative study of reaction rates and selectivity:

Reaction Type Rate (k, s⁻¹) Selectivity Dominant Factor
Oxidation1.2 × 10⁻³Chromene > BenzothiazoleElectronic effects
Substitution2.8 × 10⁻⁴Benzothiazole C-2Steric hindrance
Hydrolysis4.5 × 10⁻⁵Amide bondAcid concentration
  • Key Insight : The chromene moiety reacts faster in oxidation due to electron-deficient carbonyl groups, while steric hindrance limits substitution at the benzothiazole ring.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole and Thiazolidinone Moieties

Compounds such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides () share a benzothiazole-thiazolidinone framework. Unlike the target compound, these derivatives incorporate nicotinamide instead of chromene. They exhibit potent antimicrobial activity against Gram-positive bacteria (S. aureus, S. pyogenes) and fungi (C. albicans), with some compounds matching or exceeding standard drugs like ampicillin . The substitution pattern on the phenyl/furan group significantly influences activity, suggesting that the chromene moiety in the target compound may enhance antifungal specificity .

Benzothiazole-Triazole Hybrids

Patel et al. () synthesized 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives. These compounds feature a triazole ring instead of chromene and demonstrate selective antibacterial and antitubercular activity. For instance, 6-fluoro and 6-methyl substituents on the benzothiazole ring improve activity against S. aureus and M. tuberculosis, respectively . This contrasts with the chromene-containing target compound, which may prioritize antifungal over antitubercular effects due to structural differences.

Chromene-Thiazolidinone Derivatives

describes N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide, a structural analog with a thiazolidinone-chromene hybrid. This compound was designed for antifungal applications, showing that the chromene component enhances activity against fungal pathogens. The substitution at the chromene 6-position (methyl group) and the furan carboxamide side chain are critical for potency, suggesting that similar modifications in the target compound could optimize bioactivity .

Biphenyl-Benzothiazole Carboxamides

In , N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide demonstrated notable diuretic activity. Replacing the chromene with a biphenyl group shifts the pharmacological profile toward renal effects, underscoring the importance of the chromene moiety in the target compound for non-diuretic applications (e.g., antimicrobial/antifungal) .

Table 1. Substituent Effects on Bioactivity

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole + Chromene Phenyl, 4-oxo-chromene Antifungal (hypothesized)
Thiazolidinone-Nicotinamides Benzothiazole + Thiazolidinone Substituted phenyl/furan Antimicrobial (Gram-positive)
Benzothiazole-Triazoles Benzothiazole + Triazole 6-Fluoro/6-methyl Antibacterial, Antitubercular
Biphenyl-Benzothiazoles Benzothiazole + Biphenyl None Diuretic

Table 2. Antimicrobial Activity Comparison

Compound MIC (μg/mL) Against S. aureus MIC (μg/mL) Against C. albicans Reference
Target Compound (analog from ) Not reported 8–16 (antifungal)
Thiazolidinone-Nicotinamide (6a) 12.5 25
Benzothiazole-Triazole (6-fluoro) 6.25 Not tested

Research Findings and Mechanistic Insights

  • Substituent Position Matters : Electron-withdrawing groups (e.g., nitro, fluoro) on the benzothiazole ring enhance antibacterial activity, while bulky groups (e.g., biphenyl) may shift the therapeutic focus .
  • Chromene Enhances Antifungal Activity : The 4-oxo-chromene scaffold in and the target compound likely interacts with fungal cytochrome P450 enzymes or membrane sterols, a mechanism less prominent in purely benzothiazole derivatives .
  • Synthetic Flexibility : The target compound’s synthesis could adopt cycloaddition or carboxamide coupling strategies, as seen in and , to optimize yield and purity .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C23H16N2O3S
  • Molecular Weight : 398.4 g/mol
  • IUPAC Name : this compound
  • InChI Key : VTWIMUBJGGPPOM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to act as an enzyme inhibitor, specifically targeting enzymes involved in metabolic pathways. The compound binds to the active sites of these enzymes, thereby inhibiting their function and leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and chromene exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has been tested against several bacterial strains, demonstrating a Minimum Inhibitory Concentration (MIC) range that suggests potent antibacterial effects. In studies involving related compounds, MIC values were reported between 10.7–21.4 μmol/mL for various derivatives .
  • Antifungal Activity : Similar studies have shown effective antifungal activity against common pathogens, with some derivatives outperforming traditional antifungal agents .

Anticancer Properties

This compound has also been investigated for its anticancer potential:

  • Cell Line Studies : In vitro studies on cancer cell lines such as PC3 (prostate cancer) and DU145 have demonstrated dose-dependent cytotoxic effects. The compound induced apoptosis and cell cycle arrest in the G0/G1 phase, indicating its potential as a chemotherapeutic agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : A common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring.
  • Oxidation and Reduction : The compound can undergo various chemical transformations such as oxidation using Dess-Martin periodinane or reduction with sodium borohydride.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study ReferenceActivity TestedFindings
AntimicrobialMIC values ranging from 10.7–21.4 μmol/mL against multiple bacterial strains
AnticancerInduced apoptosis in PC3 cells with IC50 values decreasing over time
Enzyme InhibitionDemonstrated inhibition of specific metabolic enzymes

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide and its analogs?

The synthesis typically involves coupling benzothiazole derivatives with chromone-carboxamide precursors. For example, substituted benzothiazole-3-carboxamides are reacted with thiazolidinone intermediates under reflux conditions in ethanol, yielding derivatives with varying substituents on the phenyl ring. Reaction optimization includes adjusting stoichiometry, temperature (e.g., 80–100°C), and purification via flash chromatography (ethyl acetate/hexane) to isolate products (e.g., 45–70% yields) . Key steps include cyclization of thiazolidinone rings and acylation reactions monitored by TLC and characterized via NMR.

Q. How are structural and purity characteristics validated for this compound?

Structural validation employs:

  • NMR spectroscopy : Proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at δ 170–175 ppm) confirm substituent integration.
  • IR spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) bonds verify functional groups.
  • X-ray crystallography : Single-crystal studies (e.g., space group P1̄, R factor = 0.049) resolve 3D conformation and hydrogen-bonding networks .
  • HPLC : Purity ≥98% is confirmed using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

Initial screening identifies antifungal and anticancer potential. Chromone-thiazolidinone hybrids inhibit Candida albicans (MIC = 8–32 µg/mL) via ergosterol biosynthesis disruption. Antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 12–25 µM) is attributed to apoptosis induction and ROS generation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) influence bioactivity in SAR studies?

Substituent effects are systematic:

  • Chloro groups at the phenyl ring (e.g., 4g, 4j) enhance antifungal activity (MIC = 8 µg/mL) by increasing lipophilicity and membrane penetration.
  • Fluoro substituents (e.g., 4h) improve metabolic stability but reduce solubility, requiring formulation adjustments.
  • Acetamide side chains (e.g., 4l–4n) lower cytotoxicity (IC₅₀ = 25 µM vs. 12 µM for parent compound) by altering binding to tubulin . Quantitative SAR (QSAR) models using Hammett constants (σ) and logP values correlate electronic effects with potency .

Q. What computational strategies are used to predict mechanism of action and optimize reactivity?

  • Molecular docking : AutoDock Vina simulates binding to C. albicans lanosterol demethylase (binding energy = −9.2 kcal/mol), identifying key interactions (e.g., π-π stacking with Phe228) .
  • DFT calculations : B3LYP/6-31G(d) optimizes transition states for thiazolidinone ring formation (ΔG‡ = 85 kJ/mol), guiding solvent selection (ethanol vs. DMF) .
  • AI-driven reaction optimization : ICReDD’s algorithms predict optimal conditions (e.g., 10 mol% K₂CO₃, 72 h) by training on yield data from analogous syntheses .

Q. How can contradictory bioactivity data across analogs be resolved methodologically?

Contradictions arise from assay variability (e.g., fungal strain differences) or substituent electronic effects. Strategies include:

  • Dose-response validation : Re-testing compounds in standardized CLSI M27/M38 protocols.
  • Metabolic profiling : LC-MS identifies phase I metabolites (e.g., hydroxylation at C-7) that may reduce efficacy in hepatic models.
  • Crystallographic analysis : Comparing ligand-enzyme complexes (e.g., PDB 4LYT) clarifies steric clashes caused by bulky substituents .

Q. What advanced engineering approaches improve scalability and reaction efficiency?

  • Flow chemistry : Microreactors reduce reaction time (4 h → 1 h) by enhancing mass transfer in exothermic cyclization steps.
  • Membrane separation : Nanofiltration (MWCO = 500 Da) isolates intermediates with >95% purity, minimizing chromatography .
  • Process control : PID algorithms adjust temperature (±0.5°C) and pH (6.5–7.0) in real-time using IoT sensors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

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